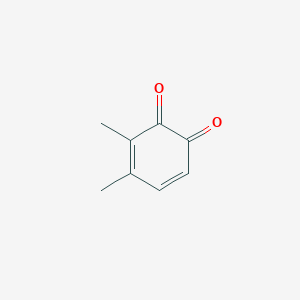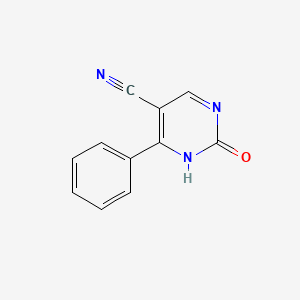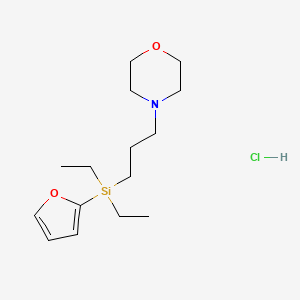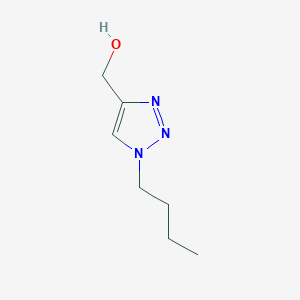
6-Hydroxy-1-(2-propyn-1-yl)quinolinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-1-(2-propyn-1-yl)quinolinium bromide is a quinolinium-based compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxy group at the 6th position and a propynyl group at the 1st position of the quinolinium ring, along with a bromide counterion. The quinolinium core is known for its biological and pharmacological activities, making this compound a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(2-propyn-1-yl)quinolinium bromide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-hydroxyquinoline, which serves as the core structure.
Alkylation: The 1-position of the quinoline ring is alkylated using propargyl bromide under basic conditions to introduce the propynyl group.
Quaternization: The resulting intermediate is then quaternized with methyl bromide to form the quinolinium salt.
The reaction conditions often involve the use of polar solvents such as dimethylformamide (DMF) or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-1-(2-propyn-1-yl)quinolinium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinolinium ring can be reduced to form dihydroquinoline derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve the use of halide salts in polar solvents.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinolinium salts.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-1-(2-propyn-1-yl)quinolinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-1-(2-propyn-1-yl)quinolinium bromide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, affecting their function.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxyquinoline: Lacks the propynyl group but shares the hydroxyquinoline core.
1-Propynylquinolinium Bromide: Similar structure but without the hydroxy group.
Uniqueness
6-Hydroxy-1-(2-propyn-1-yl)quinolinium bromide is unique due to the combination of the hydroxy and propynyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
462059-72-9 |
|---|---|
Molekularformel |
C12H10BrNO |
Molekulargewicht |
264.12 g/mol |
IUPAC-Name |
1-prop-2-ynylquinolin-1-ium-6-ol;bromide |
InChI |
InChI=1S/C12H9NO.BrH/c1-2-7-13-8-3-4-10-9-11(14)5-6-12(10)13;/h1,3-6,8-9H,7H2;1H |
InChI-Schlüssel |
DYEZTDHQWSACAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC[N+]1=CC=CC2=C1C=CC(=C2)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14141667.png)
![1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B14141670.png)
![Benzo[b]thiophene-4,7-dione](/img/structure/B14141682.png)

![[(1E,3E)-hepta-1,3-dienyl]boronic Acid](/img/structure/B14141692.png)


![7-(4-Chlorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14141705.png)

![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)
![[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate](/img/structure/B14141724.png)

![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)

